beta-Parinaric acid

Vue d'ensemble

Description

Beta-Parinaric acid is a fluorescent lipid probe that is widely used in scientific research. It is a naturally occurring conjugated fatty acid that has a unique spectral property, which makes it a useful tool for studying lipid metabolism, protein-lipid interactions, and membrane dynamics. The purpose of

Applications De Recherche Scientifique

Defense Mechanism in Plants

Beta-Parinaric acid is found in several Impatiens species . Unusual fatty acids, like parinaric acid, are known to have roles in defense response . Some species were found to contain very high levels of parinaric acid, which might be useful for various biomedical and industrial applications .

Chemotaxonomic Markers

Parinaric acid and α-eleostearic acid could potentially be used as chemotaxonomic markers for Impatiens . This means they could be used to identify or differentiate species within this genus .

Fluorimetric Probe

Beta-Parinaric acid has been used as a novel fluorimetric probe to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells . This allows researchers to measure the absorbance, absorbance-corrected fluorescence, and relative fluorescence efficiency of beta-Parinaric acid incorporated into the membranes or isolated membrane lipids .

Study of Lipid Behavior

Beta-Parinaric acid can be used to study the behavior of lipids in artificial lipid systems . This can provide insights into the physical states of lipids or the conformation of proteins in membranes .

Mécanisme D'action

Target of Action

Beta-Parinaric acid, a naturally occurring fluorescent compound, is primarily used as a molecular probe of lipid-lipid interactions . It integrates normally into the phospholipid bilayer of mammalian cells , serving as a key player in monitoring phase transitions in bilayer lipid membranes .

Mode of Action

The mode of action of beta-Parinaric acid involves its interaction with lipid membranes. It is incorporated into the membranes or isolated membrane lipids, revealing characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . These parameters are measured as a function of temperature .

Biochemical Pathways

Beta-Parinaric acid is involved in cross-linked biochemical pathways, including purine, histidine, and polyamine metabolism . It is synthesized from α-linolenic acid . The enzyme responsible for the creation of the conjugated double bonds in Parinaric acid is identified as a “conjugase”, which is related to the family of fatty acid desaturase enzymes responsible for putting double bonds into fatty acids .

Pharmacokinetics

The pharmacokinetics of beta-Parinaric acid, like other drugs, involves the processes of absorption, distribution, metabolism, and elimination . .

Result of Action

The result of beta-Parinaric acid’s action is primarily observed in the changes it induces in the lipid membranes. It reveals characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . These changes are indicative of the compound’s influence on the structural and functional dynamics of the membranes.

Action Environment

The action of beta-Parinaric acid is influenced by environmental factors such as temperature . Its effects on plasma membranes, microsomes, and mitochondria, as well as on their respective lipids, are measured as a function of temperature . This suggests that the compound’s action, efficacy, and stability may vary under different environmental conditions.

Propriétés

IUPAC Name |

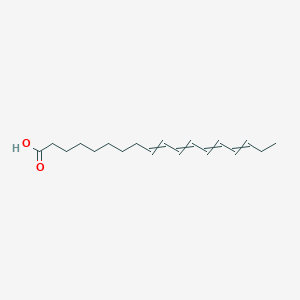

(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3+,6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNSXPMYKJZPR-BYFNFPHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Parinaric acid | |

CAS RN |

18427-44-6, 18841-21-9 | |

| Record name | Parinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018427446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parinaric acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Parinaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARINARIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92I37360O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

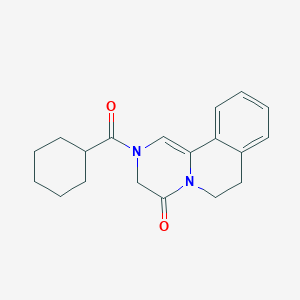

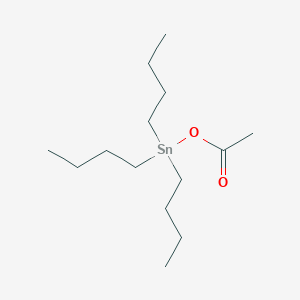

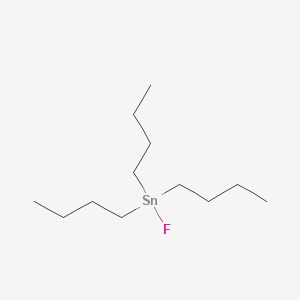

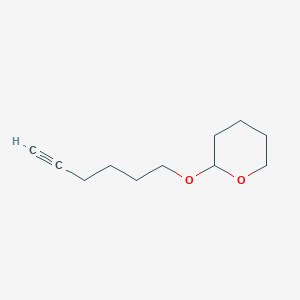

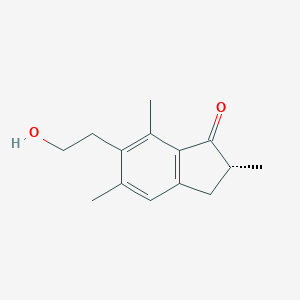

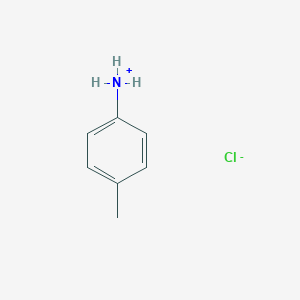

Feasible Synthetic Routes

Q & A

Q1: How does beta-Parinaric acid interact with membranes and what are the downstream effects of this interaction?

A1: beta-Parinaric acid is a naturally occurring conjugated polyene fatty acid that exhibits fluorescence, making it a useful probe for studying membrane structure and dynamics. [, ] Its hydrophobic nature allows it to readily incorporate into the lipophilic environment of lipid bilayers. [, ] This incorporation doesn't significantly disrupt membrane structure, allowing for observations of the membrane in a near-native state. The fluorescence properties of beta-Parinaric acid are sensitive to the surrounding environment, particularly the fluidity and order of the lipid molecules. [, ] Changes in temperature, lipid composition, or the presence of membrane-interacting molecules can alter the fluorescence intensity and polarization of beta-Parinaric acid, providing insights into membrane phase transitions, fluidity changes, and lipid-protein interactions. [, , ]

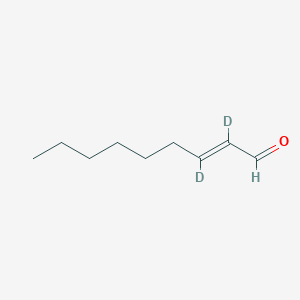

Q2: Can you provide the structural characterization of beta-Parinaric acid, including its molecular formula, weight, and spectroscopic data?

A2: * Molecular Formula: C18H28O2* Molecular Weight: 288.4 g/mol* Spectroscopic Data: * UV-Vis Absorption: Maximum absorbance around 300-320 nm due to the conjugated tetraene system. [, ] * Fluorescence Emission: Maximum emission around 420-440 nm when excited near its absorption maximum. [, ]

Q3: How is beta-Parinaric acid used to study membrane phase transitions?

A3: beta-Parinaric acid exhibits a change in its fluorescence properties in response to alterations in membrane fluidity, which is directly related to phase transitions. [, ] When incorporated into artificial lipid bilayers, such as those composed of dimyristoyl phosphatidylcholine, dipalmitoyl phosphatidylcholine, or distearoyl phosphatidylcholine, a sharp change in beta-Parinaric acid fluorescence intensity is observed at the characteristic phase transition temperature of each lipid. [] This allows researchers to pinpoint the temperature at which the membrane transitions between a more ordered gel phase and a more fluid liquid crystalline phase. [, ]

Q4: How does the presence of cholesterol affect the membrane properties studied using beta-Parinaric acid?

A4: Studies utilizing beta-Parinaric acid demonstrate that the addition of cholesterol to lipid bilayers significantly affects the membrane phase transition. [] Cholesterol, with its rigid sterol ring structure, disrupts the regular packing of phospholipid acyl chains, leading to a broadening of the phase transition and a decrease in its magnitude as measured by fluorescence intensity changes of beta-Parinaric acid. [] This suggests that cholesterol increases membrane fluidity at lower temperatures while decreasing fluidity at higher temperatures, effectively creating a more stable membrane environment less susceptible to dramatic phase shifts. []

Q5: How has beta-Parinaric acid been used to investigate biological membranes?

A5: Research has demonstrated the successful incorporation of beta-Parinaric acid into the membranes of living cells, particularly the fatty acid auxotroph E. coli 30E betaox. [] This allows for the study of membrane phase transitions in a more biologically relevant context. By monitoring the fluorescence properties of the incorporated beta-Parinaric acid, researchers can gain insights into the fluidity and phase behavior of bacterial membranes under various conditions and in response to environmental changes. [] This highlights the potential of beta-Parinaric acid as a tool for studying membrane dynamics in living systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)